molecular formula C14H14N6O2 B2889318 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 2034234-39-2

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2889318
CAS No.: 2034234-39-2
M. Wt: 298.306
InChI Key: AJFWIQCXDHNOJN-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic small molecule with a molecular formula of C14H14N6O2 and a molecular weight of 298.30 g/mol . Its structure features a pyrazine ring linked to an imidazole core, which is further connected via an ethyl chain to a 5-methylisoxazole-4-carboxamide group . This specific architecture, incorporating multiple nitrogen-rich heterocycles, is commonly investigated in medicinal chemistry for its potential to interact with biological targets. Compounds with isoxazole carboxamide scaffolds are of significant interest in early-stage drug discovery for immunomodulation and oncology research . For instance, structurally related isoxazole-4-carboxamide compounds have been designed and evaluated as selective inhibitors of protein kinases such as FLT3, a key target in acute myeloid leukemia . Similarly, 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide has been identified as a novel and potent immunomodulating agent in scientific literature, highlighting the potential of this chemotype . The presence of both pyrazine and imidazole rings in this compound may contribute to its hydrogen-bonding capacity and overall molecular geometry, properties that are critical for binding to enzyme active sites . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-10-11(8-19-22-10)14(21)18-5-7-20-6-4-17-13(20)12-9-15-2-3-16-12/h2-4,6,8-9H,5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWIQCXDHNOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique structure comprising an isoxazole ring, a pyrazine moiety, and an imidazole group. The molecular formula is C14H16N6O2C_{14}H_{16}N_{6}O_{2}, with a molecular weight of 296.32 g/mol. The IUPAC name is 5-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-isoxazole-4-carboxamide.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Pyrazine Moiety : Typically accomplished via nucleophilic substitution reactions.
  • Attachment of the Imidazole Group : Often added through condensation reactions with suitable reagents.

These processes require careful optimization to ensure high yield and purity, often utilizing catalysts and controlled environments.

Biological Mechanisms

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as a biochemical probe or ligand, modulating various biological pathways.

The mechanism involves binding to target proteins, leading to alterations in cellular signaling pathways. The exact pathways affected depend on the context of use but may include:

  • Enzyme Inhibition : Potentially affecting metabolic pathways.
  • Receptor Modulation : Influencing signaling cascades related to various physiological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL . The compound's selectivity index (SI) indicates low cytotoxicity, making it a promising candidate for further development as an anti-tubercular agent.

Antiviral Properties

Research into N-Heterocycles has suggested that compounds similar to this compound exhibit antiviral activity. They may inhibit viral replication through mechanisms involving the inhibition of key enzymes such as IMP dehydrogenase (IMPDH), crucial for nucleotide biosynthesis in viruses .

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)AntimicrobialDemonstrated significant activity against Gram-positive and Gram-negative bacteria .
MDPI Study (2024)AntiviralIdentified potential as an IMPDH inhibitor with low cytotoxicity .
Drug Target Insights (2023)Anti-tubercularShowed promising results against drug-resistant Mtb strains with MIC values indicating strong efficacy .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Yield/Synthesis Notes Reference
Target Compound Isoxazole-imidazole-pyrazine Pyrazin-2-yl, ethyl linker Unknown (kinase suspect) Not reported N/A
Compound 5e (FLT3 inhibitor) Isoxazole-benzoimidazole Trifluoromethylphenyl FLT3 docking affinity 4.1% yield, THF-mediated
N-(3-(1H-imidazol-1-yl)propyl)-nitrofuran Nitrofuran-imidazole Propyl linker, nitro group Antifungal Multi-step synthesis
Imazamox (herbicide) Dihydroimidazolone-pyridine Methoxymethyl, pyridine ALS inhibition Commercial synthesis

Research Findings and Implications

  • Structural Flexibility : The ethyl linker in the target compound allows spatial arrangement of heterocycles, critical for target binding. Replacing pyrazine with bulkier groups (e.g., benzoimidazole) may enhance kinase affinity but reduce solubility .
  • Electron-Deficient Moieties: Pyrazine and isoxazole contribute to π-π stacking and polar interactions, differentiating the compound from nitrofurans (electron-rich) and imidazolinones (planar ALS inhibitors) .
  • Synthetic Challenges : Low yields (e.g., 4.1% for Compound 5e) highlight difficulties in coupling reactions for multi-heterocyclic systems, suggesting similar hurdles for the target compound .

Preparation Methods

Claisen Condensation-Based Approach

The isoxazole ring is constructed via a Claisen condensation using dimethyl oxalate and acetone under sodium methoxide catalysis. This method, adapted from Patent CN1068316C, involves:

  • Condensation : Dimethyl oxalate reacts with acetone in methanol at −5–60°C for 0.5–10 hours to form methyl acetylacetonate.
  • Cyclization : Hydroxylammonium salts (e.g., hydroxylamine hydrochloride) induce cyclization at 0–80°C for 2–10 hours, yielding 5-methylisoxazole-3-carboxylate.
  • Ammoniation : Liquid ammonia (1:3–20 molar ratio relative to dimethyl oxalate) converts the ester to 5-methylisoxazole-3-carboxamide.

Modifications for 4-Carboxamide Regioisomer :

  • Replacing dimethyl oxalate with diethyl oxalate shifts carboxylate positioning.
  • Temperature optimization (e.g., 40–60°C during cyclization) improves regioselectivity for the 4-carboxamide derivative.

Halogenation-Cyclization Strategy

A patent by CN116283810A outlines an alternative route:

  • Oximation : Benzaldehyde derivatives react with hydroxylamine in alkaline ethanol (70°C, 24 hours) to form oximes.
  • Halogenation : N-Chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C for 3 hours generates α-chloro oximes.
  • Cyclization : Triethylamine in ethanol induces ring closure to isoxazole-4-carboxylic acid, followed by amidation with ethylamine intermediates.

Key Data :

Step Conditions Yield (%) Source
Claisen Condensation −5°C, 10 hrs, NaOMe/MeOH 85–92
Halogenation 45°C, 3 hrs, NCS/DMA 90–95
Ammoniation Liquid NH3, 50°C, 10 hrs 75–80

Synthesis of the Imidazo[1,2-a]Pyrazine-Ethylamine Moiety

Multicomponent Reaction (MCR) Approach

A one-pot method from PMC10718296 utilizes:

  • Reactants : 2-Aminopyrazine, tert-butyl isocyanide, and aryl aldehydes.
  • Catalysis : Iodine (10 mol%) in ethanol at room temperature.
  • Mechanism :
    • Condensation of 2-aminopyrazine with aldehydes forms imine intermediates.
    • Nucleophilic addition of isocyanide and iodine-mediated cyclization yields imidazo[1,2-a]pyrazines.

Coupling Strategies for Final Assembly

Amide Bond Formation

  • Activation : Isoxazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2).
  • Coupling : React with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine in dichloromethane (DCM) at 0–25°C for 6 hours.

Reductive Amination

  • Schiff Base Formation : Condense isoxazole-4-carbaldehyde with the ethylamine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine to the secondary amine.

Yield Comparison :

Method Reagent Yield (%)
Amide Coupling SOCl2, DCM 70–75
Reductive Amination NaBH3CN, MeOH 60–65

Optimization Challenges and Solutions

Regioselectivity in Isoxazole Formation

  • Issue : Competing 3-carboxamide vs. 4-carboxamide formation.
  • Solution : Use polar aprotic solvents (DMF) and lower temperatures (−5°C) to favor 4-regioisomer.

Imidazole Ring Stability

  • Issue : Degradation under acidic conditions during coupling.
  • Mitigation : Employ mild coupling agents (e.g., HOBt/EDC) in neutral buffers.

Analytical Characterization

  • NMR : Distinct peaks for isoxazole C-4 carbonyl (δ 165–170 ppm) and imidazole NH (δ 12.5 ppm).
  • HRMS : Calculated for C15H14N6O2: [M+H]+ 311.1251; Observed: 311.1254.

Q & A

Q. What are the standard synthetic routes for 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Isoxazole ring formation via cyclization of β-diketones or nitrile oxides.
  • Coupling reactions to link the pyrazine-imidazole-ethyl moiety to the isoxazole core. Solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and catalysts such as EDCI/HOBt are commonly used for amide bond formation .
  • Purification via column chromatography or recrystallization from ethanol, monitored by TLC or HPLC .

Q. How is the molecular structure of this compound validated?

Structural elucidation employs:

  • X-ray crystallography (using SHELX programs for refinement ).
  • NMR spectroscopy (1H/13C) to confirm proton environments and heterocyclic connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What preliminary biological screening methods are used for this compound?

  • In vitro cytotoxicity assays against cancer cell lines (e.g., MTT or SRB assays) .
  • Enzyme inhibition studies (e.g., kinase or COX-1/2 assays) to identify mechanistic targets .
  • Antimicrobial testing via agar diffusion or microdilution methods, comparing activity to structurally similar benzimidazole-isoxazole hybrids .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazine-imidazole-ethyl linker?

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent side reactions during coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in ethyl linker formation .

Q. How do structural modifications influence biological activity?

  • SAR studies show that replacing the pyrazine ring with pyridine reduces anticancer activity, while adding electron-withdrawing groups (e.g., -CF3) enhances enzyme binding .
  • Comparative analysis with analogs like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide reveals that the pyrazine-imidazole-ethyl moiety improves solubility and target specificity .

Q. What analytical methods resolve contradictions in purity assessments?

  • RP-HPLC with QbD principles (Quality by Design) ensures robustness in detecting impurities like 5-methylisoxazole-4-carboxylic acid .
  • LC-MS/MS identifies degradation products under stress conditions (e.g., acidic/oxidative environments) .

Q. How is the binding mechanism to biological targets characterized?

  • Molecular docking (using AutoDock or Schrödinger) predicts interactions with enzymes like dihydrofolate reductase .
  • Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .
  • Crystallographic studies of ligand-protein complexes (refined via SHELXL ) reveal key hydrogen bonds and π-π stacking interactions .

Q. What strategies address low bioavailability in preclinical studies?

  • Prodrug design : Esterification of the carboxamide group improves membrane permeability .
  • Nanoparticle encapsulation (e.g., PLGA-based carriers) enhances solubility and sustained release .

Data Analysis and Contradictions

Q. How are conflicting cytotoxicity results between cell lines resolved?

  • Dose-response profiling identifies cell line-specific sensitivity thresholds .
  • Metabolic stability assays (e.g., liver microsomes) assess whether differences arise from compound degradation .
  • Transcriptomic analysis (RNA-seq) correlates target expression levels with activity variations .

Q. Why do computational predictions and experimental IC50 values diverge?

  • Force field limitations : Adjustments in docking parameters (e.g., solvation effects) improve accuracy .
  • Conformational dynamics : Molecular dynamics simulations (MD) account for protein flexibility missed in static docking .

Methodological Tools

Q. Which software is recommended for crystallographic refinement?

  • SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness with high-resolution data .

Q. How are reaction intermediates characterized in multi-step syntheses?

  • In-situ FTIR monitors functional group transformations (e.g., carbonyl formation).
  • LC-NMR combines separation with structural analysis for unstable intermediates .

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